Isopropyl (2S)-2-[6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-3(4H)-YL]-3-phenylpropanoate
Description
Isopropyl (2S)-2-[6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-3(4H)-YL]-3-phenylpropanoate is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C26H27NO5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-(16-oxo-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-4-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C26H27NO5/c1-16(2)31-26(29)22(13-17-7-4-3-5-8-17)27-14-21-23(30-15-27)12-11-19-18-9-6-10-20(18)25(28)32-24(19)21/h3-5,7-8,11-12,16,22H,6,9-10,13-15H2,1-2H3/t22-/m0/s1 |
InChI Key |
IHCPBFYGCWDTAF-QFIPXVFZSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC=CC=C1)N2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)OC2 |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC=CC=C1)N2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)OC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (2S)-2-[6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-3(4H)-YL]-3-phenylpropanoate typically involves multiple steps:
Formation of the Chromeno[8,7-E][1,3]oxazin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[8,7-E][1,3]oxazin ring system.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides in the presence of a base.
Formation of the Phenylpropanoate Moiety: This involves esterification reactions where the phenylpropanoic acid is reacted with an alcohol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isopropyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxazin ring using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and oxazin moieties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
